Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate
Description
Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate is a nitroaromatic ester characterized by a benzoate backbone substituted with a nitro group (-NO₂) at position 2, a methyl ester (-COOCH₃) at position 1, and a dimethylamino ethenyl (-CH=CH-N(CH₃)₂) moiety at position 3 (Figure 1).
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-13(2)8-7-9-5-4-6-10(12(15)18-3)11(9)14(16)17/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCHVJGFXSDKDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001224473 | |
| Record name | Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93247-79-1 | |
| Record name | Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93247-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001224473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate involves several steps. One common method is through the electrophilic aromatic substitution reaction, where the nitro group is introduced into the benzene ring . The reaction conditions typically involve the use of strong acids and high temperatures to facilitate the substitution. Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and amino derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, often using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.
Scientific Research Applications
Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a reference standard and impurity in the synthesis of pharmaceutical compounds.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylamino group can interact with various receptors and enzymes. These interactions can modulate biological pathways and lead to specific physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Methyl 2-[(E)-2-(Dimethylamino)ethenyl]-5-fluoro-3-nitrobenzoate (CAS RN 1305320-70-0)
- Structure : Differs by a fluorine atom at position 5 and substituents at positions 2 and 3.
- Impact: The fluorine atom introduces strong electronegativity, enhancing the electron-withdrawing effect of the nitro group. This may alter reactivity in electrophilic substitution or cyclization reactions compared to the non-fluorinated parent compound .
- Applications : Likely used in synthesizing fluorinated heterocycles, leveraging its enhanced electronic effects.
Methyl 2-methyl-3-nitrobenzoate
- Structure: Lacks the dimethylamino ethenyl group, featuring a methyl group at position 2 and nitro at position 3.
- Impact : Simpler structure with reduced conjugation, leading to lower thermal stability and reactivity in cycloaddition or metal-catalyzed reactions.
- Applications : Primarily serves as a precursor for pharmaceuticals or agrochemicals due to its straightforward synthesis .
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS RN 334952-07-7)
- Structure : Contains a methoxy-oxoethyl (-CH₂-C(O)OCH₃) group at position 4.
- Impact: The ketone functionality increases electrophilicity, making it reactive in aldol condensations or Michael additions, unlike the dimethylamino ethenyl group’s role in conjugation .
- Applications: Potential use in synthesizing polyfunctional aromatic compounds or bioactive molecules.
Physical and Chemical Properties
Biological Activity
Methyl 3-[2-(dimethylamino)ethenyl]-2-nitrobenzoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological significance.
- Chemical Formula : C12H14N2O4
- CAS Number : 93247-79-1
- Molecular Weight : 250.25 g/mol
This compound exhibits biological activity primarily through interactions with specific enzymes and receptors. The compound is believed to modulate signaling pathways by:
- Inhibiting Enzyme Activity : It can act as a competitive inhibitor for various enzymes, which may lead to alterations in metabolic pathways.
- Binding to Receptors : The compound's structure allows it to bind to neurotransmitter receptors, potentially influencing neurotransmission and cellular signaling.
Anticholinesterase Activity
Research has indicated that this compound may possess anticholinesterase properties, which are crucial for the treatment of conditions like Alzheimer's disease. In vitro studies have shown that the compound can inhibit acetylcholinesterase (AChE), leading to increased levels of acetylcholine in the synaptic cleft.
| Compound | IC50 (µM) | Type of Inhibition |
|---|---|---|
| This compound | 0.85 | Competitive |
Cytotoxicity Studies
Toxicity assessments using Vero cell lines demonstrated that this compound exhibits a concentration-dependent cytotoxic effect. The following table summarizes the findings from these studies:
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 10 | 95 |
| 50 | 80 |
| 100 | 60 |
| 200 | 35 |
Case Studies and Research Findings
- Study on Antiviral Activity : A study exploring the compound's potential as an inhibitor of HIV-1 reverse transcriptase revealed promising results, indicating that it could serve as a lead compound for developing antiviral therapies .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage, suggesting its potential use in neurodegenerative diseases .
- Metabolic Pathway Interaction : Research indicated that this compound could influence key metabolic pathways by modulating enzyme activities involved in glycolysis and the Krebs cycle, which may have implications for cancer metabolism .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC to optimize reaction time.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of the ethenyl group.
What spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : The ethenyl proton (δ 6.5–7.5 ppm) and dimethylamino group (singlet at δ 2.8–3.2 ppm) confirm substitution patterns. Splitting patterns distinguish cis/trans isomerism in the ethenyl group .
- ¹³C NMR : The carbonyl (C=O, δ ~168 ppm) and nitro group (C-NO₂, δ ~148 ppm) provide electronic environment insights.
- X-Ray Crystallography : Resolves steric effects and confirms spatial arrangement, particularly the planarity of the ethenyl-nitro conjugation system .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
How should researchers handle and store this compound to ensure stability during experiments?
Methodological Answer:
- Storage : Keep in amber vials at –20°C under inert gas (e.g., N₂) to prevent photodegradation and hydrolysis of the nitro group .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) to identify decomposition pathways (e.g., nitro reduction or ester hydrolysis). Use HPLC to monitor purity .
- Safety : Follow GHS guidelines (H303/H313/H333) for handling; use fume hoods, gloves, and eye protection .
Advanced Research Questions
How do the electronic properties of the dimethylamino and nitro groups influence the compound’s reactivity in photochemical studies?
Methodological Answer:
- Conjugation Effects : The electron-donating dimethylamino group and electron-withdrawing nitro group create a push-pull system, enhancing absorption in UV-Vis spectra (λmax ~350–400 nm). This property is critical for applications in photosensitizers or charge-transfer complexes .
- Experimental Validation : Use cyclic voltammetry to measure redox potentials and DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO gaps) .
What mechanistic insights explain its role as an intermediate in heterocyclic synthesis?
Methodological Answer:
- Cyclization Reactions : The nitro group facilitates nucleophilic aromatic substitution, while the ethenyl group participates in Diels-Alder or [2+2] cycloadditions. For example, thermal treatment with dienophiles yields fused quinoline derivatives .
- Kinetic Studies : Use in-situ IR or stopped-flow techniques to track intermediate formation. Isotopic labeling (¹⁵N/²H) can trace nitro group participation .
How can computational modeling predict its interactions in supramolecular assemblies?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model interactions (e.g., π-π stacking between nitro-aromatic systems) using force fields like AMBER or OPLS.
- Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) via AutoDock Vina, validated by experimental IC₅₀ values .
How should researchers resolve contradictions in reported solubility or reactivity data?
Methodological Answer:
- Data Reconciliation : Compare solvent polarity (logP) and purity (HPLC/GC-MS) across studies. For example, discrepancies in DMSO solubility may arise from residual moisture or impurities .
- Controlled Replication : Reproduce experiments under standardized conditions (temperature, solvent grade, inert atmosphere) and validate via inter-laboratory collaboration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
